molecular formula C18H19BrN2O4S B457903 ETHYL 2-(2-BROMOBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-(2-BROMOBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B457903
M. Wt: 439.3g/mol
InChI Key: ATRJHXNHUYYDFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(2-BROMOBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromobenzamido group, a dimethylcarbamoyl group, and a methylthiophene carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-BROMOBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the Bromobenzamido Group: This step involves the reaction of 2-bromobenzoic acid with an amine to form the bromobenzamido group.

    Introduction of the Dimethylcarbamoyl Group: This step involves the reaction of the intermediate with dimethylamine to introduce the dimethylcarbamoyl group.

    Formation of the Methylthiophene Carboxylate Group: This step involves the reaction of the intermediate with a thiophene derivative to form the methylthiophene carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled conditions.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-BROMOBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form corresponding reduced products.

    Substitution: The bromine atom in the bromobenzamido group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Common reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution may yield products with different functional groups.

Scientific Research Applications

ETHYL 2-(2-BROMOBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-BROMOBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: The compound may inhibit the activity of specific enzymes by binding to their active sites.

    Modulating Protein Function: The compound may interact with proteins and alter their function, leading to changes in cellular processes.

    Affecting Signal Transduction Pathways: The compound may influence signal transduction pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

ETHYL 2-(2-BROMOBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    ETHYL 2-(2-CHLOROBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE: This compound has a chlorine atom instead of a bromine atom in the benzamido group.

    ETHYL 2-(2-FLUOROBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE: This compound has a fluorine atom instead of a bromine atom in the benzamido group.

    ETHYL 2-(2-IODOBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE: This compound has an iodine atom instead of a bromine atom in the benzamido group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C18H19BrN2O4S

Molecular Weight

439.3g/mol

IUPAC Name

ethyl 2-[(2-bromobenzoyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C18H19BrN2O4S/c1-5-25-18(24)13-10(2)14(17(23)21(3)4)26-16(13)20-15(22)11-8-6-7-9-12(11)19/h6-9H,5H2,1-4H3,(H,20,22)

InChI Key

ATRJHXNHUYYDFT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)C2=CC=CC=C2Br

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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